molecular formula C8H11ClN6O3 B13201317 2-hydroxy-2,2-bis(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride CAS No. 1193388-80-5

2-hydroxy-2,2-bis(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride

Cat. No.: B13201317
CAS No.: 1193388-80-5
M. Wt: 274.66 g/mol
InChI Key: HMSHMZYTOITSRO-UHFFFAOYSA-N
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Description

2-hydroxy-2,2-bis(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H10N6O3·HCl and a molecular weight of 274.66 g/mol This compound is notable for its unique structure, which includes two triazole rings and a hydroxyl group attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2,2-bis(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including aryl halides and aromatic and saturated heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2,2-bis(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triazole rings can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway is followed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the triazole rings could produce various triazole derivatives.

Mechanism of Action

The mechanism of action of 2-hydroxy-2,2-bis(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The triazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to antimicrobial effects by disrupting the metabolic processes of microorganisms . The hydroxyl group may also play a role in its biological activity by forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-2,2-bis(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride is unique due to its dual triazole rings, which confer distinct chemical and biological properties.

Properties

CAS No.

1193388-80-5

Molecular Formula

C8H11ClN6O3

Molecular Weight

274.66 g/mol

IUPAC Name

2-hydroxy-2,2-bis(2-methyl-1,2,4-triazol-3-yl)acetic acid;hydrochloride

InChI

InChI=1S/C8H10N6O3.ClH/c1-13-5(9-3-11-13)8(17,7(15)16)6-10-4-12-14(6)2;/h3-4,17H,1-2H3,(H,15,16);1H

InChI Key

HMSHMZYTOITSRO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)C(C2=NC=NN2C)(C(=O)O)O.Cl

Origin of Product

United States

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